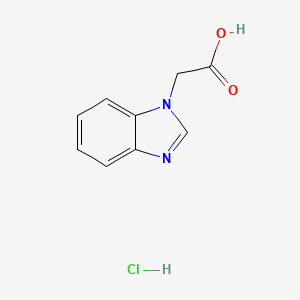

Benzoimidazol-1-YL-acetic acid hydrochloride

Description

Contextualization within Benzimidazole (B57391) Heterocyclic Chemistry Research

The benzimidazole scaffold is a prominent heterocyclic aromatic organic compound, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.gov This structural motif is considered a "privileged structure" in medicinal chemistry because of its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govnih.gov Benzimidazole derivatives are structurally similar to naturally occurring purine (B94841) nucleoside bases, which allows them to readily interact with the biopolymers within living systems. nih.gov

The chemistry of benzimidazoles is rich and has been explored for over a century. nih.govprcop.in Synthetic routes to benzimidazole derivatives are well-established, often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives, or a two-step process involving the cyclodehydrogenation of Schiff bases. ijpcbs.com This synthetic accessibility has allowed for the creation of large libraries of benzimidazole-containing compounds for biological screening. ijpcbs.com The benzimidazole ring system is also chemically stable and can be readily functionalized at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.

Significance of the Benzimidazole-Acetic Acid Moiety in Medicinal Chemistry and Drug Discovery

The incorporation of an acetic acid moiety at the 1-position of the benzimidazole ring, as seen in Benzoimidazol-1-YL-acetic acid, introduces a key functional group that significantly influences the molecule's properties and biological activity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized, which can enhance water solubility and allow for ionic interactions with biological targets.

This benzimidazole-acetic acid scaffold has been investigated as a core component in the development of novel therapeutic agents with a wide spectrum of biological activities. wisdomlib.orgresearchgate.net Research has demonstrated that derivatives of this moiety exhibit promising anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties, among others. wisdomlib.orgnih.govnih.govluqmanpharmacyglb.com The specific biological activity can be modulated by introducing various substituents onto the benzimidazole ring or by modifying the acetic acid portion of the molecule. For instance, studies have shown that the addition of different aromatic aldehydes can lead to compounds with significant antibacterial activity. ijpcbs.com Similarly, the creation of ester or amide derivatives from the carboxylic acid group can alter the compound's lipophilicity and cell permeability, thereby affecting its pharmacological profile.

| Derivative Class | Studied Biological Activity | Key Findings | References |

|---|---|---|---|

| Benzimidazole Acetic Acid Derivatives | Anti-inflammatory, Antioxidant, Antimicrobial | A novel synthesized derivative showed moderate anti-inflammatory and antioxidant effects, with significant antibacterial properties, especially against gram-positive bacteria. | wisdomlib.org |

| 2-substituted 3-acetic acid benzimidazole derivatives | Analgesic and Anti-inflammatory | Certain derivatives showed potent analgesic and anti-inflammatory responses, with one compound being equipotent to Indomethacin (B1671933). | researchgate.net |

| Aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group | Anti-obesity and Anti-diabetic | A specific compound demonstrated submicromolar in vitro activity toward DGAT-1, good selectivity, and favorable pharmacokinetic profiles, showing in vivo efficacy in a mouse model. | nih.govnih.gov |

| Benzimidazole derivatives containing 4-thiazolidinones and 1,3,4-oxadiazoles | Anticonvulsant and Antidiabetic | Specific derivatives exhibited potent anticonvulsant results, while others showed excellent antidiabetic activities. | luqmanpharmacyglb.com |

| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide derivatives | Antimicrobial | Derivatives synthesized from this starting material, including oxadiazoles (B1248032) and triazoles, showed potential antimicrobial activities against various bacteria. | mdpi.comafricaresearchconnects.comresearchgate.net |

Overview of Current Research Landscape and Key Areas of Academic Investigation for the Chemical Compound

Current academic research on Benzoimidazol-1-YL-acetic acid hydrochloride primarily focuses on its utility as a key intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications. nih.govresearchgate.net Its structure provides a versatile platform for chemical modification. The hydrochloride salt form enhances its solubility in certain solvents, facilitating its use in various chemical reactions.

One significant area of investigation is its role as a precursor in the synthesis of novel heterocyclic systems. For example, the acetic acid moiety can be readily converted into esters, amides, or hydrazides, which can then undergo further reactions to form new ring systems attached to the benzimidazole core. mdpi.comafricaresearchconnects.com These synthetic efforts are often guided by computational studies and structure-activity relationship (SAR) analyses to design molecules with improved potency and selectivity for specific biological targets. luqmanpharmacyglb.com

Furthermore, research is being conducted to explore the coordination chemistry of Benzoimidazol-1-YL-acetic acid and its derivatives with various metal ions. The resulting metal complexes are being investigated for their potential applications in areas such as catalysis and as novel antimicrobial or anticancer agents. The benzimidazole nitrogen atoms and the carboxylate group of the acetic acid moiety can act as effective coordination sites for metal ions, leading to the formation of stable and structurally diverse complexes.

While much of the research focuses on its use as a synthetic intermediate, there is also interest in the intrinsic biological properties of this compound itself and its simple derivatives. Screening for a broad range of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and enzyme inhibitory effects, continues to be an active area of academic inquiry. wisdomlib.orgresearchgate.net

Properties

IUPAC Name |

2-(benzimidazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWNVGNQMOICBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzoimidazol-1-YL-acetic acid Hydrochloride

The formation of the target compound relies on foundational reactions that either build the benzimidazole (B57391) ring system first or attach the acetic acid group to a pre-existing benzimidazole molecule.

One of the most direct methods for synthesizing Benzimidazol-1-YL-acetic acid is the N-alkylation of a pre-formed benzimidazole ring. nih.gov This approach involves the reaction of benzimidazole with a haloacetic acid or its ester, such as chloroacetic acid or tert-butyl chloroacetate (B1199739). nih.govwisdomlib.org The reaction is typically carried out in the presence of a base, like potassium carbonate, which deprotonates the N-H of the imidazole (B134444) ring, increasing its nucleophilicity to attack the alkyl halide. nih.govresearchgate.net Various solvents can be employed, including ethanol, dimethylformamide (DMF), and ethyl acetate. nih.govlookchem.com A notable advantage of using an ester like tert-butyl chloroacetate is that the resulting ester can be cleaved under non-aqueous conditions, for example with titanium tetrachloride, to yield the desired carboxylic acid hydrochloride. nih.gov

| Alkylating Agent | Base/Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Chloroacetic acid | Pyridine (B92270) | Chloroform (B151607) | Direct introduction of the acetic acid moiety. | rjpbcs.com |

| tert-Butyl chloroacetate | Potassium Carbonate (K₂CO₃) | Ethyl Acetate | Forms an ester intermediate, allowing for non-aqueous workup. | nih.gov |

| Various Alkyl Halides | Aqueous Base with SDS | Water | Sustainable "green chemistry" approach using a surfactant to enhance solubility. | lookchem.com |

The fundamental structure of the compound, the benzimidazole ring, is classically synthesized through the condensation of o-phenylenediamine (B120857) with a one-carbon (C1) synthon. organic-chemistry.orgresearchgate.net The most common method, known as the Phillips-Ladenburg synthesis, involves the reaction of o-phenylenediamine with carboxylic acids, such as formic acid or acetic acid, often under acidic conditions and at elevated temperatures. wisdomlib.orgnih.gov

Alternatively, aldehydes can be used as the C1 source. researchgate.netrsc.orgnih.gov This reaction proceeds via a dehydrogenated coupling followed by oxidative cyclodehydrogenation. nih.gov A variety of catalysts, including acids (HCl, p-TSOH), and even heterogeneous catalysts like supported gold nanoparticles, can facilitate this transformation, often providing excellent yields under mild conditions. organic-chemistry.orgresearchgate.netnih.gov

| Reactant (C1 Source) | Catalyst/Conditions | Methodology | Reference |

|---|---|---|---|

| Carboxylic Acids (e.g., Formic Acid) | Acid (e.g., HCl), Heat | Phillips-Ladenburg condensation. | wisdomlib.orgnih.gov |

| Aldehydes | H₂O₂/HCl | One-pot condensation at room temperature. | organic-chemistry.org |

| Aldehydes | Au/TiO₂ Nanoparticles | Heterogeneous catalysis under ambient conditions. | nih.gov |

| Carboxylic Acids | ρ-TSOH | Catalytic condensation. | researchgate.net |

The introduction of the acetic acid group is most strategically accomplished via the N-alkylation methods described previously (Section 2.1.1). Following the successful cyclization and formation of the benzimidazole core, the molecule is reacted with an appropriate two-carbon electrophile. The reaction of a 2-substituted benzimidazole with chloroacetic acid in the presence of pyridine and chloroform is a representative example of this strategy. rjpbcs.com This post-cyclization functionalization is efficient and allows for modular synthesis, where the benzimidazole core can be varied independently before the acetic acid side chain is introduced.

Synthesis of Benzoimidazol-1-YL-acetic Acid Derivatives

The synthesis of derivatives allows for the fine-tuning of the molecule's properties. Modifications can be made at the benzimidazole ring itself or by altering substituents, which in turn affects reaction outcomes.

Structural diversity in benzimidazole acetic acid derivatives is typically achieved by beginning the synthesis with a substituted o-phenylenediamine. nih.govmdpi.comnih.gov Functional groups on the benzene (B151609) ring of the starting diamine are carried through the cyclization reaction, resulting in a correspondingly substituted benzimidazole core. mdpi.com For instance, reacting a 5-ethoxy-o-phenylenediamine with a carboxylic acid yields a 5-ethoxy-benzimidazole derivative. mdpi.com This can then be N-alkylated to produce the desired substituted Benzimidazol-1-YL-acetic acid. More complex derivatives can be created through multi-step syntheses to build intricately substituted o-phenylenediamine precursors before the cyclization step. nih.gov

| Substituted Starting Material | Reaction | Resulting Derivative Core | Reference |

|---|---|---|---|

| 5-Ethoxy-o-phenylenediamine | Condensation with acetic acid | 5-Ethoxy-2-methyl-1H-benzimidazole | mdpi.com |

| 3-Chloro-4-fluoroaniline | Multi-step synthesis to form a substituted o-phenylenediamine | 5-Fluoro-6-(4-ethylpiperazin-1-yl)-benzimidazole | nih.gov |

| Substituted o-phenylenediamines | Condensation with various aldehydes | Variously substituted 2-aryl-benzimidazoles | researchgate.net |

The nature and position of substituents on the benzimidazole ring can significantly influence both the efficiency of synthetic reactions and the properties of the final product. nih.gov Structure-activity relationship (SAR) studies, while often focused on biological activity, provide insight into these chemical effects. nih.gov

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen (-Cl, -Br) groups, on the benzene portion of the benzimidazole ring decrease the electron density of the heterocyclic system. This reduced electron density can lower the nucleophilicity of the imidazole nitrogen, potentially slowing the rate of the N-alkylation reaction used to introduce the acetic acid moiety. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups increase electron density, which may enhance the rate of N-alkylation. nih.gov For example, one study noted that a compound with an electron-releasing methoxy group at position 6 showed strong activity, whereas one with an electron-withdrawing nitro group at the same position was also highly active, indicating that electronic effects are complex and can influence molecular interactions beyond simple reaction kinetics. nih.gov

| Substituent Type | Position on Ring | Potential Effect on N-Alkylation | Effect on Product Characteristics | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -Cl) | 5 or 6 | May decrease the reaction rate by reducing nitrogen nucleophilicity. | Alters the overall electronic profile and acidity of the N-H proton. | nih.gov |

| Electron-Donating (e.g., -OCH₃, -CH₃) | 5 or 6 | May increase the reaction rate by enhancing nitrogen nucleophilicity. | Increases the basicity and modifies the lipophilicity of the molecule. | nih.gov |

| Various Substituents | 2 | Steric hindrance from bulky groups can impede the approach of the alkylating agent. | Significantly alters the steric and electronic properties of the molecule. | biointerfaceresearch.com |

Hybrid Compound Synthesis Strategies

The strategic fusion of the benzimidazole scaffold with other pharmacologically relevant heterocycles has led to the creation of hybrid compounds with unique properties. Benzoimidazol-1-YL-acetic acid serves as a key precursor in these synthetic endeavors.

Benzimidazole-Rhodanine Conjugates: A series of benzimidazole-rhodanine conjugates have been synthesized to explore their biological activities. nih.govrsc.org The general synthetic strategy involves the preparation of benzimidazole and rhodanine (B49660) moieties separately, followed by their condensation to yield the target hybrid compounds. nih.gov For instance, rhodanine-3-acetic acid can be reacted with appropriate benzimidazole-containing aldehydes in acetic acid with sodium acetate, heated to 110 °C for 4 hours, to produce the final conjugates. nih.gov

Benzimidazole-Pyrazole Derivatives: The synthesis of benzimidazole-pyrazole hybrids often involves multi-step reaction sequences. One common approach is the Knoevenagel condensation between pyrazole-based carbaldehydes and a benzimidazolyl acetonitrile (B52724) in the presence of a base. acs.org Another method involves the Claisen-Schmidt condensation of 2-acetylbenzimidazole (B97921) with aromatic aldehydes to form chalcone (B49325) intermediates. These chalcones are then cyclized with reagents like phenylhydrazine (B124118) in acetic acid to afford the desired dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles. nih.gov

Benzimidazole-Triazole Hybrids: "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing benzimidazole-triazole hybrids. nih.govpreprints.org This strategy often involves preparing an N-propargylated benzimidazole derivative which is then reacted with an appropriate azide (B81097) under microwave assistance to generate the 1,2,3-triazole ring. nih.gov Another route involves converting a 2-chloromethyl benzimidazole into an azide, which is then condensed with ethyl acetoacetate. The resulting intermediate is reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which can be further reacted with isothiocyanates to yield the final triazole-containing hybrids. nih.gov

Advanced Synthetic Techniques in Benzoimidazol-1-YL-acetic Acid Chemistry

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign.

Green Chemistry Approaches

Green chemistry principles are increasingly being applied to the synthesis of benzimidazole derivatives, focusing on minimizing waste and avoiding hazardous solvents. chemmethod.comsphinxsai.com

Solvent-Free Methods: A significant green approach is the use of solvent-free reaction conditions. eprajournals.comresearchgate.net For example, benzimidazole derivatives can be synthesized by the condensation of o-phenylenediamine with carboxylic acids at elevated temperatures (e.g., 140 °C) without any solvent. researchgate.net Another solvent-free technique involves a simple grinding method followed by heating to achieve a one-pot synthesis with high atom economy. researchgate.net Metal complexes like K4[Fe(CN)6] have been used as catalysts for the treatment of 1,2-diamine with aldehydes under solvent-free conditions, providing a mild and inexpensive process. chemmethod.comsphinxsai.com

| Catalyst/Condition | Reactants | Product Type | Key Advantages |

| Heat (140 °C) | o-phenylenediamine, organic acids | Benzimidazole derivatives | Solvent-free, direct condensation |

| Grinding & Heating | Not specified | Benzimidazole derivatives | Solvent-free, high atom economy |

| K4[Fe(CN)6] | 1,2-diamine, aldehydes | Benzimidazoles | Green, mild, inexpensive, solvent-free |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comeurekaselect.com

This technology is particularly effective for the synthesis of benzimidazole derivatives. eurekaselect.comresearchgate.net For instance, the cyclocondensation of o-phenylenediamine and a carboxylic acid in an acidic medium can be achieved with high yields (80-95%) under microwave irradiation. researchgate.net The synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles and 2-aryl-1-benzylbenzimidazoles has been optimized using focused microwave irradiation, which resulted in significant reductions in reaction times and cleaner reactions, sometimes in solvent-free conditions. arkat-usa.org Similarly, iminoester hydrochlorides can react with o-phenylenediamines under microwave irradiation to produce benzimidazole derivatives in good yields and short reaction times, avoiding the need for a catalyst. tandfonline.com

| Starting Materials | Product | Reaction Time (Microwave) | Key Feature |

| o-phenylenediamine, carboxylic acids | Benzimidazole derivatives | Not specified | High yields (80-95%) |

| 2-aminobenzimidazole, chloroacetyl chloride | Benzimidazolyl thioxoacetamide derivatives | Not specified | Comparative study with conventional methods |

| Iminoester hydrochlorides, o-phenylenediamine | Benzimidazole derivatives | 6 minutes | Catalyst-free, rapid |

| 1,2-phenylendiamine, aromatic aldehyde, 2-mercaptoacetic acid | 1H,3H-thiazolo[3,4-a]benzimidazoles | 12 minutes | Significant time reduction vs. conventional (24-48h) |

Chemical Reactivity and Derivatization Studies of Benzoimidazol-1-YL-acetic Acid

The benzimidazole ring system is susceptible to various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions and Product Generation

The oxidation of benzimidazole derivatives can lead to various products depending on the oxidant and reaction conditions. For example, the oxidation of 2-phenylquinoxaline-4-oxide with 30% aqueous hydrogen peroxide in methanol (B129727) in the presence of potassium hydroxide (B78521) results in the formation of 2-phenylbenzimidazole-3-oxide. rsc.org In a different context, the kinetics of oxidation of amino acids by 1-chlorobenzimidazole (CBI) in an aqueous acetic acid medium have been studied, where the reaction products are carboxylic acid, ammonia, and carbon dioxide. nanoient.org This indicates that the N-chloro substituted benzimidazole acts as an oxidizing agent, with the likely reactive species being HOCl formed in situ. nanoient.org

Reduction Reactions and Altered Electronic Properties

Reduction reactions involving the benzimidazole nucleus or its derivatives are also synthetically important. A common strategy for benzimidazole synthesis involves the in situ reduction of an aryl nitro group, followed by intramolecular cyclization. rsc.org This approach, using N-benzylidene-2-nitroanilines, obviates the need to isolate the 1,2-diaminobenzene intermediates, which can be prone to air-oxidation. rsc.org While specific studies on the reduction of Benzoimidazol-1-YL-acetic acid and its direct impact on electronic properties were not detailed in the provided search results, the modification of substituents on the benzimidazole ring system is known to alter its electronic characteristics, which in turn influences its chemical reactivity and biological activity.

Nucleophilic Substitution Patterns at the Benzimidazole Nitrogen

The nitrogen atom (N-1) of the benzimidazole ring in derivatives of benzimidazol-1-yl-acetic acid is a key site for nucleophilic substitution, often referred to as N-alkylation. This process is fundamental for synthesizing a wide array of derivatives with diverse chemical properties. The biological and chemical properties of the resulting compounds are significantly influenced by the nature of the substituent introduced at the N-1 position. acs.org

The general mechanism for N-alkylation involves the deprotonation of the benzimidazole N-H group by a base, creating a benzimidazolyl anion. This anion then acts as a nucleophile, attacking an electrophilic carbon atom, typically from an alkyl halide, leading to the formation of a new carbon-nitrogen bond. tsijournals.com Common bases used in this reaction include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH), often in polar aprotic solvents like dimethylformamide (DMF) or acetone. lookchem.com

Research has explored a variety of alkylating agents to create diverse N-substituted benzimidazole derivatives. For instance, the reaction of 2-substituted-1H-benzimidazoles with ethyl chloroacetate introduces an ester group at the N-1 position, which can be further modified. acs.org The use of different alkyl halides, such as benzyl (B1604629) bromide or 2-nitrobenzyl bromide, allows for the introduction of various functional groups, yielding products in high yields (78-96%). lookchem.com Phase-transfer catalysts, like triethylbenzylammonium chloride, have also been employed to facilitate these N-alkylation reactions, particularly with 2-acetylbenzimidazole, achieving yields over 90%. researchgate.net

The table below summarizes various nucleophilic substitution reactions at the benzimidazole nitrogen, detailing the reactants, conditions, and resulting products.

| Starting Benzimidazole | Nucleophile/Alkylating Agent | Base/Catalyst | Solvent | Resulting Product | Ref |

| 2-Substituted-1H-benzimidazole | Ethyl Chloroacetate | - | - | Ethyl (2-substituted-1H-benzimidazol-1-yl)acetate | acs.org |

| Benzimidazole | Benzyl Bromide | 50% aq. NaOH | SDS-Water | 1-Benzyl-1H-benzimidazole | lookchem.com |

| 2-Methylbenzimidazole | Benzyl Bromide | 50% aq. NaOH | SDS-Water | 1-Benzyl-2-methyl-1H-benzimidazole | lookchem.com |

| 2-Acetylbenzimidazole | Various Alkyl Halides | Anhyd. K₂CO₃ | CH₃CN | N-Alkyl-2-acetylbenzimidazoles | researchgate.net |

| 2-Substituted-1H-benzimidazole | 2-Chloroethanol | Basic Medium | - | N-(2-hydroxyethyl)-benzimidazole derivatives | tsijournals.com |

| 2-Substituted-1H-benzimidazole | 1,2-Dichloroethane | Basic Medium | - | 1,2-Bis(benzimidazol-1-yl)ethane derivatives | tsijournals.com |

Hydrolysis Studies and Derivative Formation

The carboxylic acid group of benzimidazol-1-yl-acetic acid and its esters is a versatile functional handle for hydrolysis and the formation of numerous derivatives. Hydrolysis of ester precursors, such as ethyl or tert-butyl (benzimidazol-1-yl)acetate, is a common final step in the synthesis of the parent acid. researchgate.net

Acid-catalyzed hydrolysis is a frequently employed method. For example, (1H-benzimidazol-2-yl)acetic acid esters can be formed by reacting the corresponding acid with alcohols in the presence of concentrated sulfuric acid. researchgate.net Conversely, acidic conditions can be used to hydrolyze these esters back to the carboxylic acid. researchgate.net Similarly, basic hydrolysis, for instance using sodium hydroxide in water, is an effective method for converting ester derivatives to the corresponding carboxylate salt, which can then be acidified to yield the final acid. ekb.eg

Beyond simple hydrolysis, the carboxylic acid or its ester precursor can be converted into a variety of other functional groups. A prominent example is the formation of acetohydrazides. The reaction of ethyl (2-substituted-1H-benzimidazol-1-yl)acetate with hydrazine hydrate yields 2-(2-substituted-1H-benzimidazol-1-yl)acetohydrazide. acs.org This hydrazide intermediate is highly valuable as it can be further reacted with various carboxylic acids in the presence of reagents like phosphoryl chloride to generate a diverse library of 1,3,4-oxadiazole (B1194373) derivatives. acs.org

Another pathway for derivatization involves the reacylation of related benzimidazole compounds. For example, methylbenzimidazol-2-yl carbamate (B1207046) can be reacted with glacial acetic acid at elevated temperatures to produce N-(1H-benzimidazol-2-yl) acetamide (B32628) in high yield. ekb.eg This demonstrates the transformation of one acyl group into another, expanding the range of accessible derivatives.

The following table outlines key transformations involving the hydrolysis and derivatization of the acetic acid moiety.

| Starting Material | Reagent(s) | Condition | Product | Transformation Type | Ref |

| (1H-benzimidazol-2-yl)-acetic acid | Alcohols, H₂SO₄ | Catalytic Acid | (1H-benzimidazol-2-yl) acetic acid esters | Esterification | researchgate.net |

| Ethyl (2-substituted-1H-benzimidazol-1-yl)acetate | Hydrazine Hydrate | - | 2-(2-substituted-1H-benzimidazol-1-yl)acetohydrazide | Hydrazide Formation | acs.org |

| 2-(2-substituted-1H-benzimidazol-1-yl)acetohydrazide | Carboxylic Acids, POCl₃ | - | 2-substituted-1-[{(5-substituted alkyl/aryl)-1,3,4-oxadiazol-2-yl}methyl]-1H-benzimidazole | Oxadiazole Formation | acs.org |

| Methylbenzimidazol-2-yl carbamate (1) | Glacial Acetic Acid | 117°C | N-(1H-benzimidazol-2-yl) acetamide (3) | Reacylation | ekb.eg |

| Methylbenzimidazol-2-yl carbamate (1) | Butyric Acid | 163.5°C | N-(1H-benzimidazol-2-yl) butyramide (B146194) (4) | Reacylation | ekb.eg |

| (1H-benzimidazol-2-yl)-acetonitrile | Acid or Base | Hydrolysis | (1H-benzimidazol-2-yl)-acetic acid | Hydrolysis of Nitrile | researchgate.net |

Biological Activity Spectrum and Preclinical Investigations

Antimicrobial Activity Studies

Derivatives of benzimidazole-1-yl-acetic acid have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and protozoa. nih.govnih.govresearchgate.net

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

The antibacterial properties of benzimidazole (B57391) derivatives have been extensively studied. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.netacs.org For instance, a derivative, (2-Benzyl-1H-benzimidazol-1-yl)acetic acid, has been reported to inhibit the growth of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The minimum inhibitory concentrations (MICs) indicate potent activity against these common pathogens. The broad-spectrum antibacterial potential is a recurring theme in studies of various benzimidazole analogues. nih.govtandfonline.com

Table 1: Antibacterial Activity of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid

| Pathogen | Gram Stain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Positive | 8 µg/mL |

Antifungal Efficacy

The benzimidazole scaffold is a cornerstone of several antifungal agents. Studies on derivatives of benzimidazole-1-yl-acetic acid confirm this potential. The compound (2-Benzyl-1H-benzimidazol-1-yl)acetic acid has been shown to be active against the fungal pathogen Candida albicans. Other research into novel benzimidazole derivatives has also demonstrated significant antifungal properties against various strains, including Aspergillus niger. nih.govacs.org Some of these compounds are believed to exert their effect by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov

Table 2: Antifungal Activity of a Benzimidazole Acetic Acid Derivative

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | 64 µg/mL |

| Candida albicans | Various N-alkyl-2-(substituted phenyl)-1H-benzimidazole derivatives | 64 µg/mL acs.org |

Antiprotozoal Potential

The biological activity of benzimidazole derivatives extends to antiprotozoal effects. researchgate.net Research has highlighted the potential of this chemical family against various protozoan parasites. nih.govresearchgate.net For example, novel 2-substituted-1H-benzimidazole derivatives have been synthesized and tested against parasites such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing potent activity with IC50 values in the nanomolar range, in some cases exceeding the efficacy of the standard drug metronidazole. nih.gov

Anticancer Activity Research

Benzimidazole derivatives are a significant area of focus in oncology research due to their ability to induce cytotoxicity and inhibit proliferation in cancer cells. nih.govresearchgate.netnih.gov Their structural similarity to purines allows them to interfere with the biological pathways essential for cancer cell survival and growth. nih.gov

In vitro Cytotoxicity against Diverse Cancer Cell Lines (e.g., HeLa, A549, Raji, PC-3, MDA-MB-201, HL-60)

Numerous studies have documented the cytotoxic effects of benzimidazole derivatives, including those with an acetic acid moiety, against a wide array of human cancer cell lines. nih.govresearchgate.net For example, significant cytotoxic effects have been observed for various derivatives against lung carcinoma (A549), breast cancer (MCF-7, MDA-MB-231), and cervical cancer (HeLa) cell lines. researchgate.netresearchgate.netnih.govjournalagent.com The half-maximal inhibitory concentration (IC50) values often indicate high potency. nih.gov

Table 3: In vitro Cytotoxicity of Various Benzimidazole Derivatives

| Cell Line | Cancer Type | Compound Derivative | IC50 Value (µM) |

|---|---|---|---|

| A549 | Lung Carcinoma | Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivative (Cmpd 10) | 3.31 nih.gov |

| A549 | Lung Carcinoma | Benzimidazole-based 1,3,4-oxadiazole derivative (Cmpd 13) | 5.30 nih.gov |

| A549 | Lung Carcinoma | Benzimidazole derivative (se-182) | 15.80 |

| MDA-MB-231 | Breast Cancer | Benzimidazole-based 1,3,4-oxadiazole derivative (Cmpd 10) | 1.18 nih.gov |

| MDA-MB-231 | Breast Cancer | Benzimidazole-based 1,3,4-oxadiazole derivative (Cmpd 13) | 2.90 nih.gov |

| HeLa | Cervical Carcinoma | Benzimidazole derivative (Cmpd 30) | 0.02-0.04 researchgate.net |

| HeLa | Cervical Carcinoma | Benzimidazole derivative (Cmpd 4) | 72 µg/ml researchgate.net |

Anti-proliferative Effects

The anticancer activity of benzimidazole derivatives is often linked to their potent anti-proliferative effects. nih.govresearchgate.net These compounds can interfere with the cell cycle, leading to arrest at specific phases, such as G2/M, and can induce apoptosis (programmed cell death). frontiersin.orgnih.gov The mechanism of action can involve the inhibition of crucial cellular targets like tubulin polymerization, which disrupts microtubule formation and halts mitosis. nih.govnih.gov Other mechanisms include the inhibition of key enzymes involved in cancer progression, such as protein kinases and poly (ADP-ribose) polymerase (PARP). nih.govnih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of benzimidazole-1-yl-acetic acid have demonstrated significant potential in modulating inflammatory pathways and alleviating pain in various preclinical models. The research in this area has focused on both in vitro and in vivo assessments to characterize their efficacy.

A key mechanism underlying inflammation is the denaturation of proteins. tandfonline.com The ability of benzimidazole derivatives to prevent this process is a crucial indicator of their anti-inflammatory potential. sums.ac.ir Studies have shown that certain benzimidazole derivatives can effectively inhibit the thermal denaturation of bovine serum albumin, a common in vitro model for assessing anti-inflammatory activity. nih.gov For instance, a novel series of carboxylic acid benzimidazole derivatives showed potent inhibition of protein denaturation, with several compounds demonstrating an effective response comparable to the standard drug Indomethacin (B1671933). researchgate.net

Another primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. plantarchives.org COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. plantarchives.orgekb.eg Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. ekb.eg Research has identified several benzimidazole derivatives as potent and selective COX-2 inhibitors. ekb.egekb.eg Selective COX-2 inhibition is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov For example, novel synthesized benzimidazole derivatives have shown promising in vitro COX-2 inhibition with IC₅₀ values in the micromolar and even nanomolar range, rivaling or exceeding the potency of established drugs like indomethacin and celecoxib. ekb.egekb.egnih.gov

Table 1: In vitro Cyclooxygenase (COX-2) Inhibition by Selected Benzimidazole Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | IC₅₀ (µM) for COX-2 | Reference Compound | IC₅₀ (µM) for COX-2 |

|---|---|---|---|

| Compound 4a | 0.23 | Indomethacin | 0.41 |

| Compound 4b | 0.27 | Indomethacin | 0.41 |

| Compound 5 | 0.24 | Indomethacin | 0.41 |

| Compound 6 | 0.13 | Indomethacin | 0.41 |

| Compound 9 | 0.15 | Indomethacin | 0.41 |

| Compound 11d | 0.12 | Celecoxib | 0.05 |

| Compound 11f | 0.13 | Celecoxib | 0.05 |

| Compound 11g | 0.13 | Celecoxib | 0.05 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. ekb.egnih.gov

The acetic acid-induced writhing test is a standard and sensitive in vivo model used to screen for analgesic activity, particularly for peripherally acting analgesics. pharmacologydiscoveryservices.comnih.govwisdomlib.org The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. pharmacologydiscoveryservices.comnih.gov The analgesic potential of a test compound is determined by its ability to reduce the number of these writhes. wisdomlib.org

Several studies have utilized this model to confirm the analgesic properties of benzimidazole-1-yl-acetic acid derivatives. banglajol.infonih.gov For example, synthesized benzimidazole analogs demonstrated a noticeable reduction in the number of writhes, with some compounds showing inhibition percentages comparable to the standard analgesic drug aceclofenac. banglajol.info In one study, compounds 1 and 2 exhibited promising peripheral analgesic effects, with writhing inhibition values of 79.66% and 83.05%, respectively, at a 50 mg/kg dose. banglajol.info Another series of 2-methylaminobenzimidazole derivatives also showed potent analgesic activity in the acetic acid-induced writhing test in mice, with one compound achieving 89% inhibition. nih.gov These findings suggest that the analgesic effects of these compounds are likely mediated, at least in part, through the inhibition of prostaglandin (B15479496) synthesis in the peripheral nervous system. nih.gov

Table 2: Analgesic Activity of Benzimidazole Derivatives in Acetic Acid-Induced Writhing Test This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Dose (mg/kg) | % Writhing Inhibition | Standard Drug | % Writhing Inhibition |

|---|---|---|---|---|

| Compound 1 | 50 | 79.66% | Aceclofenac (25 mg/kg) | 85.59% |

| Compound 2 | 50 | 83.05% | Aceclofenac (25 mg/kg) | 85.59% |

| Compound 3c | 50 | 58.98% | Diclofenac Sodium | 92.54% |

| Compound 3d | 50 | 62.30% | Diclofenac Sodium | 92.54% |

| Compound 7 | 100 | 89.00% | Nimesulide (50 mg/kg) | 100% |

Data compiled from various preclinical studies. banglajol.infonih.govcitedrive.com

Antiviral Activity Investigations

The benzimidazole core structure is found in various bioactive compounds, and its derivatives have been investigated for a broad spectrum of antiviral activities. mdpi.comogarev-online.ru Research has explored the efficacy of these compounds against a range of viruses, including Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and Lassa Virus (LASV). mdpi.comresearchgate.netresearchgate.net

The mechanism of antiviral action can vary depending on the specific derivative and the target virus. For instance, certain 1,2-disubstituted benzimidazoles have been screened for their activity against Japanese encephalitis virus (JEV) and Herpes simplex virus-I (HSV-I). epa.gov Other studies have synthesized benzimidazole derivatives bearing a 1,3,5-triazine (B166579) group and evaluated them against HSV-1, with some compounds proving to be highly active antiherpetic agents. researchgate.net More recently, research has focused on developing benzimidazole derivatives as potential inhibitors of the Lassa virus, a pathogen that causes severe viral hemorrhagic fever. mdpi.com These studies provide a foundation for developing novel antiviral agents based on the benzimidazole-1-yl-acetic acid scaffold. mdpi.comresearchgate.net

Antidiabetic Activity Research

The therapeutic potential of benzimidazole derivatives extends to metabolic disorders, with significant research focusing on their role as antidiabetic agents. Two key targets in this area are the enzymes alpha-glucosidase and diacylglycerol O-acyltransferase 1 (DGAT-1).

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars like glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, which is a key therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net

Newly synthesized benzimidazole hydrazone derivatives have been evaluated for their α-glucosidase inhibitory activity. researchgate.netnih.gov Many of these compounds exhibited varying degrees of yeast α-glucosidase inhibition, with some showing significantly higher potency than the standard drug, acarbose. researchgate.netnih.gov For example, one derivative bearing three hydroxy groups on a phenyl ring was reported as a potent α-glucosidase inhibitor with an IC₅₀ value of 8.40 µM. researchgate.net These findings highlight the potential of the benzimidazole scaffold in designing new and effective α-glucosidase inhibitors for diabetes treatment. researchgate.net

Table 3: Alpha-Glucosidase Inhibitory Activity of Benzimidazole Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 1 | 8.40 ± 0.76 |

| Compound 2 | 10.10 ± 0.11 |

| Compound 3 | 12.30 ± 0.15 |

| Compound 4 | 13.10 ± 0.11 |

| Compound 5 | 14.10 ± 0.11 |

| Standard (Acarbose) | 38.25 ± 0.12 |

IC₅₀: The half maximal inhibitory concentration. Data represents a selection of the most potent compounds from a study. researchgate.netnih.gov

Diacylglycerol O-acyltransferase 1 (DGAT1) is an enzyme that plays a crucial role in the final step of triglyceride synthesis. nih.govembopress.org Inhibition of DGAT1 has emerged as a potential mechanism for the treatment of obesity and type 2 diabetes. nih.gov By blocking this enzyme, particularly in the intestine, the absorption of dietary fats can be reduced, leading to beneficial metabolic effects.

Researchers have designed and synthesized novel series of benzimidazole derivatives as potent DGAT1 inhibitors. nih.gov For instance, compounds incorporating a pyridyl-oxy-cyclohexanecarboxylic acid moiety have shown potent DGAT1 inhibition and excellent selectivity against related enzymes like ACAT1. nih.govresearchgate.net One such compound significantly reduced triglyceride excursion in lipid tolerance tests in both mice and dogs. nih.gov Further modifications, such as introducing a [3.1.0] bicyclohexane carboxylic acid moiety, have been explored to improve the metabolic stability of these inhibitors, preventing in vivo isomerization while maintaining potent DGAT1 inhibition. nih.gov These investigations underscore the potential of benzimidazole-based compounds as therapeutic agents for metabolic diseases. nih.gov

Other Therapeutic Potentials

Beyond the primary applications of benzimidazole derivatives, the core structure has been explored for a wide range of other therapeutic uses. Preclinical investigations have revealed significant potential in treating infections, neurological conditions, and managing oxidative stress. These studies highlight the versatility of the benzimidazole scaffold in medicinal chemistry.

The emergence of multidrug-resistant tuberculosis has necessitated the search for novel therapeutic agents. Benzimidazole derivatives have been identified as a promising class of compounds with significant antimycobacterial properties. Researchers have synthesized and evaluated various series of these compounds against Mycobacterium tuberculosis strains, revealing potent activity.

One study focused on a series of benzimidazolium salts, identifying that compound 7h demonstrated notable antituberculosis activity with a Minimum Inhibitory Concentration (MIC) value of 2 µg/ml against the H37Rv strain. nih.gov Molecular docking studies suggested that this compound could effectively bind to and inhibit the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.gov Another investigation into 2,5-disubstituted benzimidazole derivatives found two compounds, 11h and 13e , to have potent anti-TB activity, with MIC₉₉ values ranging from 0.195 to 100 µM, surpassing the efficacy of the reference drug isoniazid (B1672263) in some cases. nih.gov Furthermore, a series of novel benzimidazoles synthesized from 4-fluoro-3-nitrobenzoic acid was screened against both sensitive (MTB-H37Rv) and isoniazid-resistant (INHR-MTB) strains. researchgate.net Compound 5g from this series was the most active, with an MIC of 0.112 µM against the H37Rv strain. researchgate.net

| Compound | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 7h | M. tuberculosis H37Rv | 2 µg/ml | nih.gov |

| 11h | M. tuberculosis H37Rv | 0.195-100 µM | nih.gov |

| 13e | M. tuberculosis H37Rv | 0.195-100 µM | nih.gov |

| 5g | M. tuberculosis H37Rv | 0.112 µM | researchgate.net |

Certain benzimidazole derivatives have been investigated for their potential as H1-antihistaminic agents. A study involving the synthesis of new 2-(4-(4-azolylbutyl)piperazinyl)- and 2-(4-(4-azolylbutyl)homopiperazinyl)benzimidazoles demonstrated significant in vitro and in vivo H1-antihistaminic effects. nih.gov The structure-activity relationship analysis from this research indicated that optimal activity was achieved with the presence of a homopiperazinylbenzimidazole system and an unsubstituted pyrazole (B372694) ring. nih.gov Based on these findings, the compound 1-(2-Ethoxyethyl)-2-¿4-[4-(pyrazol-1-yl)butyl] homopiperazin-1-yl¿benzimidazole (17) was identified as a candidate for further development. nih.gov

The benzimidazole class is well-established for its anthelmintic properties, with several derivatives used in both human and veterinary medicine. nih.gov Research continues to explore new derivatives for improved efficacy and to combat resistance. In one in vitro study, the anthelmintic potential of several benzimidazole derivatives was evaluated against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov Two compounds, BZ6 and BZ12 , showed particular promise. nih.gov BZ6 was highly effective against the adult stage of H. polygyrus, achieving 100% mortality with a 50% inhibitory concentration (IC₅₀) of 5.3 µM. nih.gov BZ12 was effective against the adult stage of T. muris, causing 81% mortality with an IC₅₀ of 8.1 µM. nih.gov

| Compound | Target Organism | Activity (IC₅₀) | Reference |

|---|---|---|---|

| BZ6 | H. polygyrus (adult) | 5.3 µM | nih.gov |

| BZ12 | T. muris (adult) | 8.1 µM | nih.gov |

The therapeutic potential of benzimidazole derivatives extends to the central nervous system, with some compounds exhibiting anxiolytic properties. A study involving the synthesis of various benzimidazole compounds from the condensation reaction of o-Phenylenediamine (B120857) and different carbonyl compounds screened the products for anti-anxiety activity in rats using the elevated plus maze model. nih.gov Several of the synthesized compounds, specifically Z(B) , Z(E) , Z(F) , Z(G) , and Z(H) , demonstrated potent anti-anxiety effects when compared to the standard drug Diazepam. nih.gov Among these, compound Z(H) was found to exhibit the highest anxiolytic activity. nih.gov

Oxidative stress is implicated in numerous pathological conditions, and compounds with antioxidant capabilities are of significant therapeutic interest. Various benzimidazole derivatives have been shown to possess potent antioxidant and radical scavenging properties. In one study, a series of newly synthesized benzimidazoles were evaluated using multiple in vitro assays, including DPPH radical scavenging and reducing power tests. mdpi.com Compounds 1b (2-(1H-1,3-benzodiazol-2-yl) phenol) and 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) , which both contain free hydroxyl groups, displayed significant antioxidant activity and lipid peroxidation inhibiting capacity. mdpi.com Another study evaluated 19 different 2-aryl benzimidazole derivatives and found that several compounds, including BNZ-1 , BNZ-2 , BNZ-3 , BNZ-9 , and BNZ-10 , showed antioxidant activity comparable to the standard, ascorbic acid, when tested using DPPH and ABTS methods. scispace.com

| Compound Series | Assay Method | Key Finding | Reference |

|---|---|---|---|

| 1b, 5b | DPPH, Reducing Power, TBARS | Significant antioxidant and lipid peroxidation inhibition. | mdpi.com |

| BNZ-1, BNZ-2, BNZ-3, BNZ-9, BNZ-10 | DPPH, ABTS | Activity comparable to ascorbic acid. | scispace.com |

Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govphyschemres.org Benzimidazole derivatives have emerged as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study synthesized twenty-four analogues of benzimidazole-based thiazoles and found that all exhibited good inhibitory potential. mdpi.com Compounds 16 and 21 were the most potent dual inhibitors, with IC₅₀ values for AChE of 0.10 ± 0.05 µM and 0.20 ± 0.05 µM, respectively. mdpi.com Another investigation of benzimidazole-triazole derivatives identified compounds 3d and 3h as potent and selective AChE inhibitors, with IC₅₀ values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively, which were comparable to the standard drug donepezil. nih.gov Research has also shown that some existing anthelmintic benzimidazoles, such as ricobendazole and thiabendazole, can inhibit AChE and BChE at nanomolar levels. nih.gov

| Compound | Enzyme Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 16 | AChE | 0.10 ± 0.05 µM | mdpi.com |

| 21 | AChE | 0.20 ± 0.05 µM | mdpi.com |

| 3d | AChE | 31.9 ± 0.1 nM | nih.gov |

| 3h | AChE | 29.5 ± 1.2 nM | nih.gov |

| Ricobendazole | AChE | 123.02 nM | nih.gov |

| Thiabendazole | BChE | 64.26 nM | nih.gov |

Aldose Reductase Inhibition

Derivatives of ebi.ac.uknih.govnih.govtriazino[4,3-a]benzimidazole acetic acid have been synthesized and evaluated as inhibitors of aldose reductase (ALR2), an enzyme implicated in the pathogenesis of diabetic complications. In vitro and in vivo studies have demonstrated the potential of these compounds to selectively inhibit ALR2.

One notable derivative, (10-benzyl ebi.ac.uknih.govnih.govtriazino[4,3-a]benzimidazol-3,4(10H)-dion-2-yl)acetic acid, exhibited significant inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.36 µM. nih.govresearchgate.net Further preclinical investigations in a galactosemic rat model showed that this compound was effective in preventing the development of cataracts when administered as an eyedrop solution. nih.govresearchgate.net Structure-activity relationship studies indicated that modifications to the pendant phenyl ring or the position of the acetic acid moiety on the triazino-benzimidazole nucleus could alter the inhibitory potency. nih.gov The selectivity of these compounds for ALR2 was confirmed, as they did not significantly inhibit other related enzymes such as aldehyde reductase, sorbitol dehydrogenase, or glutathione (B108866) reductase. nih.govresearchgate.net

Another compound from a series of ebi.ac.uknih.govnih.govtriazino[4,3-a]benzimidazole (TBI) acetic acid derivatives, designated as PS11, demonstrated an even higher inhibitory activity with an IC50 value of 0.32 µM. ebi.ac.uk This compound also proved effective in preventing cataract formation in severely galactosemic rats. ebi.ac.uk

Table 1: Aldose Reductase Inhibitory Activity of Benzimidazol-1-YL-acetic acid Derivatives

| Compound Name | Derivative Class | IC50 (µM) | Preclinical Model | Observed Effect |

|---|---|---|---|---|

| (10-benzyl ebi.ac.uknih.govnih.govtriazino[4,3-a]benzimidazol-3,4(10H)-dion-2-yl)acetic acid | ebi.ac.uknih.govnih.govtriazino[4,3-a]benzimidazole acetic acid | 0.36 | Galactosemic rats | Prevention of cataract development |

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonism

The CRTH2 receptor, which binds prostaglandin D2, is involved in allergic inflammation. nih.gov A novel chemotype of CRTH2 receptor antagonists based on the 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid scaffold was identified through high-throughput screening.

The initial hit compound, 2-(2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid, served as the basis for further structure-activity relationship (SAR) development. nih.gov Subsequent research focused on optimizing the in vitro and in vivo pharmacokinetic properties of substituted 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids. nih.gov This line of investigation highlights the potential of benzimidazole acetic acid derivatives as antagonists for the CRTH2 receptor, which is a target for various allergic diseases. nih.gov

Table 2: CRTH2 Antagonistic Activity of a Benzimidazol-1-YL-acetic acid Derivative

| Compound Name | Derivative Class | Activity | Target |

|---|

Mechanistic Elucidation and Molecular Interactions

Enzyme Inhibition Mechanisms

The therapeutic potential of benzimidazole (B57391) acetic acid derivatives is rooted in their capacity to inhibit specific enzymes involved in various disease pathologies. The structural framework of the benzimidazole ring fused with an acetic acid moiety allows for targeted interactions within the active sites of these enzymes, leading to potent and often selective inhibition.

DNA topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during processes like replication and transcription. frontiersin.orgmdpi.com Its inhibitors are classified into two main types: poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA damage, and catalytic inhibitors, which prevent the enzyme from carrying out its function without stabilizing the cleavage complex. frontiersin.org Benzimidazole derivatives have been identified as catalytic inhibitors of Topo II. nih.gov

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. frontiersin.org Under hyperglycemic conditions, the increased activity of this pathway is a key factor in the development of diabetic complications. frontiersin.orgnih.gov Therefore, inhibitors of aldose reductase are investigated as potential therapeutic agents to prevent or manage these complications. nih.gov

Acetic acid derivatives of nih.govnih.govibbj.orgtriazino[4,3-a]benzimidazole, a closely related class of compounds, have been synthesized and evaluated as potent and selective inhibitors of aldose reductase 2 (ALR2). acs.orgnih.govnih.gov These compounds have demonstrated high inhibitory activity, with some derivatives showing IC50 values in the sub-micromolar range. acs.orgnih.gov A key aspect of their efficacy is their selectivity for ALR2 over other related enzymes like aldehyde reductase, sorbitol dehydrogenase, and glutathione (B108866) reductase, which is crucial for minimizing potential side effects. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) analyses suggest that the aldose reductase inhibitory activity of benzimidazole acetic acid derivatives is influenced by the thermodynamic and electronic nature of the substituents. ijddd.com Specifically, lower lipophilicity and the presence of electronegative groups are associated with higher activity. ijddd.com

| Compound | Structure | Aldose Reductase (ALR2) IC50 (μM) | Reference |

|---|---|---|---|

| (10-benzyl nih.govnih.govibbj.orgtriazino[4,3-a]benzimidazol-3,4(10H)-dion-2-yl)acetic acid (Compound 3) | [Structure not available] | 0.36 | acs.orgnih.gov |

| Compound PS11 | [Structure not available] | 0.32 | nih.gov |

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose. youtube.comnih.govscielo.br Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.govscielo.br This mechanism is a therapeutic strategy for managing type 2 diabetes. nih.gov

Benzimidazole derivatives have been identified as effective inhibitors of α-glucosidase. nih.govibbj.orgresearchgate.net The mechanism of inhibition is often competitive, meaning the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. youtube.com Numerous studies have synthesized and evaluated various benzimidazole derivatives, demonstrating a wide range of inhibitory potencies, with some compounds showing significantly higher activity than the standard drug, acarbose. nih.govnih.gov For instance, certain benzimidazole hydrazone derivatives exhibited IC50 values ranging from 8.40 µM to 179.71 µM. nih.gov Similarly, hybrid analogs of benzimidazole containing a thiazole (B1198619) moiety also showed potent α-glucosidase inhibition with IC50 values as low as 2.71 µM. nih.gov

| Compound Class | α-Glucosidase IC50 Range (μM) | Standard | Reference |

|---|---|---|---|

| Benzimidazole hydrazone derivatives | 8.40 - 179.71 | Acarbose | nih.gov |

| Benzimidazole-based thiazole analogs | 2.71 - 42.31 | Acarbose (IC50 = 9.80 ± 0.20) | nih.gov |

Diacylglycerol O-acyltransferase 1 (DGAT1) is an enzyme that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and acyl-CoA. nih.govembopress.org DGAT1 is expressed in various tissues, including the small intestine and adipose tissue, and plays a role in fat absorption and storage. mdpi.com Inhibition of DGAT1 is being explored as a potential mechanism for the treatment of obesity and type 2 diabetes. nih.gov

A series of novel DGAT1 inhibitors based on a benzimidazole structure have been designed and synthesized. nih.govresearchgate.net These compounds have shown potent inhibition of both human and mouse DGAT1. nih.gov A critical feature of these inhibitors is their selectivity. DGAT1 shares sequence homology with DGAT2 and acyl CoA:cholesterol acyltransferase (ACAT). nih.gov Therefore, developing inhibitors with high selectivity for DGAT1 over these other enzymes is a key objective. Certain benzimidazole derivatives with a pyridyl-oxy-cyclohexanecarboxylic acid moiety have demonstrated excellent potency as DGAT1 inhibitors with significant selectivity against ACAT1. nih.gov For example, one compound showed extraordinary efficacy in reducing triglyceride excursion in animal models and had a selectivity of over 1600-fold for DGAT1 compared to ACAT1. nih.gov

| Compound | Human DGAT1 IC50 (nM) | Human ACAT1 IC50 (nM) | Selectivity (ACAT1/DGAT1) | Reference |

|---|---|---|---|---|

| Compound 4A | 14 | 23500 | 1680 | nih.gov |

| Compound 11A | Potent inhibitor with excellent selectivity | nih.gov |

Human glutaminyl cyclase (hQC) has emerged as a significant therapeutic target for Alzheimer's disease (AD). nih.gov This enzyme catalyzes the post-translational modification of N-terminally truncated amyloid-β (Aβ) peptides into a pyroglutamate (B8496135) form (AβpE3). nih.govresearchgate.net AβpE3 is considered highly neurotoxic and acts as a seed for Aβ aggregation, a key event in the pathogenesis of AD. researchgate.netinjirr.com Therefore, inhibiting hQC is a promising strategy to reduce the formation of these toxic Aβ species. nih.govnih.gov

Benzimidazole-based molecules have been developed as potent, competitive inhibitors of hQC. nih.govnih.gov The mechanism of these inhibitors often involves the coordination of a zinc ion (Zn2+) present in the active site of the hQC enzyme. researchgate.net The imidazole (B134444) or benzimidazole nucleus acts as a zinc-binding group (ZBG), leading to potent inhibition. researchgate.netresearchgate.net One such benzimidazole-based inhibitor, PQ912 (varoglutamstat), has shown strong inhibitory activity with Ki values between 20 and 65 nM and has advanced to clinical trials. nih.gov Other benzimidazole derivatives have demonstrated even more potent in vitro activity, with IC50 values in the sub-nanomolar range, highlighting the potential of this chemical scaffold for developing disease-modifying treatments for AD. nih.gov

| Compound | Inhibitory Potency | Mechanism | Reference |

|---|---|---|---|

| PQ912 (Varoglutamstat) | Ki = 20 - 65 nM | Competitive inhibitor, zinc-binding | nih.govresearchgate.net |

| Benzimidazole (227) | Promising in vivo efficacy | hQC inhibitor | nih.gov |

| Cyclopentylmethyl derivative (214) | IC50 = 0.1 nM | Potent in vitro hQC inhibitor | nih.gov |

Cyclooxygenase (COX) is an enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govyoutube.com There are two main isoforms of this enzyme: COX-1 and COX-2. youtube.com COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet aggregation. youtube.com In contrast, COX-2 is typically induced at sites of inflammation and is the primary mediator of the inflammatory response. youtube.com

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while the common gastrointestinal side effects are due to the simultaneous inhibition of COX-1. nih.gov Consequently, there has been significant interest in developing selective COX-2 inhibitors. Benzimidazole derivatives have been synthesized and evaluated for their potential as selective COX-2 inhibitors. nih.gov Studies have identified several 1,2-disubstituted benzimidazoles that exhibit potent and selective inhibitory activity against the COX-2 enzyme, with some compounds showing IC50 values in the nanomolar range and high selectivity indices compared to COX-1. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 5h | >100 | 0.06 | >1666 | nih.gov |

| 5i | >100 | 0.12 | >833 | nih.gov |

| 5j | >100 | 0.08 | >1250 | nih.gov |

| 5l | >100 | 0.81 | >123 | nih.gov |

Receptor Binding and Modulation

Research into the benzimidazole nucleus has revealed interactions with a range of receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. nih.gov The following sections detail the specific interactions of this chemical class with various receptors, noting where data pertains to the broader family of benzimidazole derivatives when specific information for Benzoimidazol-1-YL-acetic acid hydrochloride is not available.

While direct studies on this compound's interaction with GABA-A receptors are not extensively documented in the available literature, the broader benzimidazole class has been a subject of such investigations. The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. nih.govmdpi.com Benzodiazepines, a well-known class of drugs, exert their effects by binding to a specific site on the GABA-A receptor, located at the interface between the α and γ subunits, thereby allosterically modulating the receptor's response to GABA. nih.govnih.gov

Molecular docking studies have been conducted to investigate the binding capacity of benzimidazole derivatives to different α-subunits of the GABA-A receptor. For instance, the derivative "3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one" (OXB2) has been analyzed for its interaction with the active sites of GABA-A receptor isoforms. nih.gov These computational studies help to predict the binding affinity and mode of interaction, providing insight into the potential modulatory effects of this class of compounds. The binding affinity for OXB2 with different GABA-A receptor α-isoforms is detailed in the table below. nih.gov

| Compound | Receptor Isoform | Binding Affinity (kcal/mol) | Interacting Residues |

| OXB2 | GABAA (α1) | -7.2 | GLN64, TYR62, PHE200, ALA201 |

| OXB2 | GABAA (α2) | -8.0 | Not specified |

| OXB2 | GABAA (α3) | -7.6 | Not specified |

This data is based on molecular docking analysis of a benzimidazole derivative and may not be representative of this compound.

The 5-HT2A receptor, a subtype of the serotonin (B10506) receptor family, is a G-protein coupled receptor that plays a significant role in various physiological and cognitive processes. wikipedia.org It is a primary target for numerous medications, including atypical antipsychotics. nih.govnih.gov Antagonism of the 5-HT2A receptor is a key mechanism for the therapeutic effects of these drugs. nih.govresearchgate.net

Studies have explored the 5-HT2A antagonistic activity of various heterocyclic compounds, including derivatives of imidazo[1,2-a]benzimidazole. researchgate.net These investigations have utilized in vitro radioligand binding assays to determine the affinity of these compounds for the 5-HT2A receptor. For example, the dinitrate salt of 9-(2-diethylaminoethyl)-2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol has been shown to bind to the 2A subtype of the serotonin receptor, demonstrating the potential for this scaffold to exhibit antagonistic properties at this site. researchgate.net While these compounds are structurally distinct from a simple Benzoimidazol-1-YL-acetic acid, this research highlights the capacity of the broader benzimidazole family to interact with serotonin receptors.

The Transient Receptor Potential Vanilloid-1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for various noxious stimuli, including heat, protons (acidic conditions), and chemical compounds like capsaicin (B1668287). nih.govmdpi.com It is highly expressed in nociceptive neurons and plays a crucial role in the transmission and modulation of pain signals. nih.govnih.gov Consequently, modulation of the TRPV1 receptor is a significant area of research for the development of new analgesic drugs. nih.govmdpi.com

A comprehensive review of the pharmacological activities of benzimidazole derivatives notes that this class of compounds can interact with TRPV1 receptors, among other targets, to exert anti-inflammatory effects. nih.gov Activation of TRPV1 can lead to a complex signaling cascade, including crosstalk with the endocannabinoid system. frontiersin.org For instance, TRPV1 activation by capsaicin has been shown to increase the production of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). frontiersin.org Although the broader benzimidazole class has been associated with TRPV1 interaction, specific data detailing the modulatory effects of this compound on the TRPV1 channel were not identified in the reviewed literature.

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is involved in regulating a multitude of physiological processes. nih.gov CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in peripheral tissues and are associated with immune functions. wikipedia.org These G-protein coupled receptors are activated by endogenous ligands, such as anandamide (B1667382) and 2-AG, as well as exogenous compounds like Δ⁹-tetrahydrocannabinol (THC) from cannabis. researchgate.netuu.nl

The benzimidazole scaffold has been identified as a potential framework for interacting with cannabinoid receptors. nih.gov However, specific studies detailing the binding affinity or functional activity of this compound at either CB1 or CB2 receptors are not prevalent in the current body of scientific literature. The interaction of benzimidazole derivatives with cannabinoid receptors remains an area for further investigation. nih.gov

Bradykinin (B550075) is a pro-inflammatory peptide that exerts its effects through two G-protein coupled receptors, B1 and B2. nih.gov These receptors are involved in mediating pain and inflammation. nih.govnih.gov The B2 receptor is constitutively expressed, while the B1 receptor is often upregulated during inflammatory conditions, making it an attractive target for therapeutic intervention in chronic pain and inflammation. nih.gov

The potential for benzimidazole derivatives to interact with bradykinin receptors has been noted in reviews of their anti-inflammatory properties. nih.gov Antagonists of the B1 receptor have been shown to ameliorate pain and inflammation in animal models. nih.gov While the general class of benzimidazole compounds has been linked to this target, specific research elucidating the interaction between this compound and bradykinin receptors is not extensively available.

The Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTH2), also known as DP2, is a G-protein coupled receptor for prostaglandin (B15479496) D2 (PGD2). nih.govnih.gov PGD2 is a key mediator in allergic inflammation, and its signaling through the CRTH2 receptor is a major pathway in type 2 inflammation. nih.govdovepress.com This receptor is highly expressed on immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils. nih.govkarger.com Activation of CRTH2 by PGD2 leads to the recruitment and activation of these inflammatory cells, contributing to the pathology of allergic diseases like asthma. nih.govdovepress.comnih.gov

Selective antagonism of the CRTH2 receptor is a promising therapeutic strategy for treating these prostaglandin-mediated diseases. cancer.gov Research has identified a novel chemotype of CRTH2 receptor antagonists based on the 2-(1H-benzo[d]imidazol-1-yl)acetic acid scaffold. nih.gov Specifically, compounds such as 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives have been developed and evaluated for their selective antagonistic properties. nih.gov By binding to the CRTH2 receptor, these antagonists prevent its activation by PGD2, thereby inhibiting the downstream inflammatory cascade. cancer.gov This mechanism can reduce the recruitment of eosinophils and other inflammatory cells to affected tissues, mitigating the symptoms of allergic inflammation. nih.govcancer.gov

| Compound Derivative | Target | Activity | IC50 (nM) |

| Substituted 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids | CRTH2 Receptor | Antagonist | Varies by substitution |

Data is from a study on a novel chemotype of CRTH2 receptor antagonists based on the 2-(1H-benzo[d]imidazol-1-yl)acetic acid structure. nih.gov

Nucleic Acid Interactions

Derivatives of benzimidazole have been extensively studied for their ability to interact with DNA, a property that underpins many of their therapeutic effects. These interactions are complex, involving various binding modes and molecular forces that dictate the affinity and specificity of the compounds.

The interaction between benzimidazole compounds and DNA is not uniform; the specific mode of binding is highly dependent on the molecular structure, size, and conformation of the derivative. nih.gov Research has identified two primary modes of interaction: groove binding and intercalation. nih.gov

Groove Binding: Many dicationic benzimidazole derivatives show a strong preference for binding within the minor groove of the DNA double helix, particularly at sequences rich in adenine-thymine (A-T) base pairs. nih.gov Biophysical studies, including thermal denaturation, circular dichroism, and NMR, have confirmed that these compounds selectively target and stabilize A-T-rich regions, with negligible binding to GC-rich DNA or RNA. nih.gov This selective binding in the minor groove is a key aspect of their biological activity. nih.gov The conjugation of benzimidazole moieties to oligodeoxynucleotides (ODNs) has been shown to significantly enhance the thermal stability of DNA duplexes, further highlighting the effectiveness of this interaction. nih.gov

Intercalation: In contrast to groove binding, some benzimidazole derivatives, particularly those with planar aromatic systems, can insert themselves between the base pairs of the DNA helix. nih.govnih.gov This intercalation is facilitated by the structural similarity of the benzimidazole scaffold to the purine (B94841) bases found in nucleic acids. nih.gov Spectroscopic and viscosity measurements have been used to differentiate between these binding modes, with intercalation typically causing a significant increase in the viscosity of a DNA solution due to the lengthening of the helix. nih.gov

The following table summarizes the DNA binding characteristics of selected benzimidazole derivatives from various studies.

| Compound Type | Target DNA Sequence | Primary Binding Mode | Binding Constant (Kb) | Reference |

| Dicationic Benzimidazoles | A-T rich sequences | Minor Groove Binding | Not specified | nih.gov |

| Benzimidazole Schiff base ligand (L1) | General | Moderate to Strong Binder | 6.40 × 10³ M⁻¹ to 3.27 × 10⁵ M⁻¹ (for complexes) | nih.govrsc.org |

| Benzimidazole-ODN Conjugate | Complementary DNA/RNA | Minor Groove Binding | Not specified | nih.gov |

| Planar Benzimidazoles | General | Intercalation | Not specified | nih.gov |

This table is for illustrative purposes and synthesizes data from multiple studies on different benzimidazole derivatives.

The stability of the DNA-ligand complex is governed by a combination of non-covalent interactions, with π-stacking and hydrogen bonding playing crucial roles. nih.govrsc.orgrsc.org

Pi-Stacking (π-π Interactions): The aromatic nature of the benzimidazole ring system is fundamental to its ability to engage in π-stacking interactions with the DNA bases. rsc.orgresearchgate.net In both groove binding and intercalation, the planar benzimidazole ring can stack with the aromatic rings of the DNA bases, contributing significantly to the binding affinity. rsc.org These interactions are a major stabilizing force, particularly for intercalators that position themselves directly between adjacent base pairs. rsc.org The efficiency of this stacking can be influenced by substituents on the benzimidazole core, which can modulate the electronic properties of the aromatic system. rsc.org

Hydrogen Bonding: Hydrogen bonds provide specificity and additional stability to the DNA-benzimidazole complex. nih.govnih.gov When a benzimidazole derivative binds in the minor groove, the NH groups of the imidazole ring and other functional groups can act as hydrogen bond donors, forming specific contacts with the hydrogen bond acceptor atoms (N3 of adenine (B156593) and O2 of thymine) on the floor of the groove. nih.gov Quantum chemical calculations have shown that the stacking arrangement of nucleobases can enhance their hydrogen bonding capacity, a phenomenon that likely extends to stacked ligands like benzimidazoles. nih.govnih.gov These directional interactions are critical for the sequence-specific recognition observed with many of these compounds. nih.govnih.gov

Other Molecular Targets and Pathways

Beyond direct interactions with DNA, benzimidazole derivatives modulate various cellular pathways by engaging with specific protein targets, contributing to their anti-inflammatory and metabolic effects.

Benzimidazole compounds have demonstrated significant anti-inflammatory properties by modulating the expression and release of key cytokines. Research has shown that certain derivatives can effectively reduce the secretion of pro-inflammatory cytokines and chemokines. researchgate.net In studies using cell models stimulated with inflammatory agents, benzimidazole inhibitors have been observed to significantly suppress the gene expression and release of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netscielo.br For instance, one study found that a novel benzimidazole derivative, ORT-83, markedly repressed the gene expression of IL-6, NF-κB, and TNF-α in an inflammation-induced lung adenocarcinoma cell line. scielo.br This modulation of cytokine signaling highlights the potential of these compounds in treating inflammatory conditions. nih.gov

A key target in the anti-inflammatory action of some benzimidazole derivatives is the 5-Lipoxygenase Activating Protein (FLAP). nih.gov FLAP is a nuclear membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. nih.govresearchgate.net By binding to FLAP, these inhibitors prevent the protein from presenting arachidonic acid to the 5-lipoxygenase enzyme, thereby blocking the entire leukotriene synthesis pathway. nih.govresearchgate.net

Virtual screening and subsequent synthesis have led to the identification of benzimidazole-based compounds that are potent FLAP inhibitors. nih.gov For example, the compound 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole was found to potently suppress leukotriene formation in neutrophils with an IC₅₀ value of 0.31 μM. nih.gov Further optimization of this scaffold yielded even more potent analogues with IC₅₀ values in the range of 0.12–0.19 μM. nih.gov This interaction represents a targeted mechanism for achieving anti-inflammatory effects, particularly in diseases like asthma. semanticscholar.org

| Compound/Derivative | Target | Effect | IC₅₀ Value | Reference |

| Benzimidazole Inhibitor | Pro-inflammatory Cytokines (IL-6, RANTES) | Significant reduction in secretion | Not specified | researchgate.net |